2,5-Cyclohexadien-1-one, 4-bromoimino-
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Overview
Description
2,5-Cyclohexadien-1-one, 4-bromoimino- is a chemical compound with the molecular formula C6H4BrNO It is a derivative of cyclohexadienone, where a bromine atom is attached to the imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Cyclohexadien-1-one, 4-bromoimino- typically involves the bromination of cyclohexadienone derivatives. One common method includes the reaction of cyclohexadienone with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . The reaction is monitored to ensure the selective bromination at the imino position.
Industrial Production Methods
Industrial production of 2,5-Cyclohexadien-1-one, 4-bromoimino- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Cyclohexadien-1-one, 4-bromoimino- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted cyclohexadienone derivatives, which can be further utilized in different chemical syntheses .
Scientific Research Applications
2,5-Cyclohexadien-1-one, 4-bromoimino- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,5-Cyclohexadien-1-one, 4-bromoimino- involves its interaction with specific molecular targets. The bromine atom and imino group play crucial roles in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on target molecules, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Cyclohexadien-1-one, 4-diazo-: Similar in structure but contains a diazo group instead of a bromoimino group.
2,5-Cyclohexadien-1-imine, 4-methylene-: Contains a methylene group at the imine position.
2,4-Cyclohexadien-1-one: Lacks the bromine and imino groups, making it less reactive.
Properties
CAS No. |
64693-23-8 |
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Molecular Formula |
C6H4BrNO |
Molecular Weight |
186.01 g/mol |
IUPAC Name |
4-bromoiminocyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C6H4BrNO/c7-8-5-1-3-6(9)4-2-5/h1-4H |
InChI Key |
PZZRNAITVRJAKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C=CC1=NBr |
Origin of Product |
United States |
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